3-Isoxazolecarboxylicacid, 5-(chloromethyl)-

Description

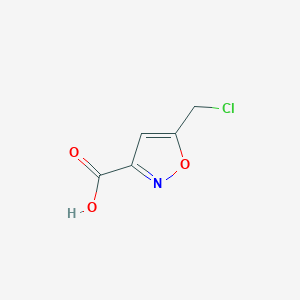

3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Properties

IUPAC Name |

5-(chloromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQAZQHGFPGMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619085 | |

| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-41-4 | |

| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One efficient method involves the reaction of aldoximes with 2,3-dichloropropene in the presence of an oxidizing system such as Oxone®–NaCl–Na₂CO₃ in an aqueous medium . This method avoids the use of organic oxidants, bases, and solvents, making it environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound often employ similar cycloaddition reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like Oxone® and other inorganic oxidants are used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study focusing on thiazolyl-isoxazole derivatives demonstrated their potential as anti-infective agents through both in vitro and in silico evaluations. The findings suggest that modifications to the isoxazole structure can enhance efficacy against various pathogens .

Case Study: Synthesis of Isoxazole Derivatives

A notable synthesis method involves the use of 3-isoxazolecarboxylic acid derivatives to create compounds with enhanced biological activity. For instance, the synthesis of (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide from a 3-bromoisoxazole intermediate showcases the versatility of these compounds in drug development .

Agrochemicals

Herbicidal Properties

The chloromethyl group in 3-isoxazolecarboxylic acid derivatives has been explored for its herbicidal activity. Compounds incorporating this moiety have shown effectiveness in inhibiting weed growth, making them valuable in agricultural applications. The structural characteristics allow for selective targeting of specific plant enzymes involved in growth regulation.

Materials Science

Polymer Chemistry

In materials science, isoxazole derivatives are being investigated for their potential use in developing advanced polymeric materials. The incorporation of 3-isoxazolecarboxylic acid into polymer matrices can enhance thermal stability and mechanical properties. Research into these applications is ongoing, with promising results indicating improved performance characteristics for various industrial applications.

Data Tables

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and the nature of the substituents on the isoxazole ring . The exact pathways and targets can vary, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .

Comparison with Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 5-(Chloromethyl)isoxazole-4-carboxylic acid

Comparison: 3-Isoxazolecarboxylicacid, 5-(chloromethyl)- is unique due to the presence of the chloromethyl group at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

3-Isoxazolecarboxylic acid, 5-(chloromethyl)- is a compound with significant biological activity, particularly in medicinal chemistry. Its structure comprises an isoxazole ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- InChI Key : InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)

The chloromethyl group at the 5-position of the isoxazole ring enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of 3-Isoxazolecarboxylic acid, 5-(chloromethyl)- is primarily attributed to its ability to interact with various biological pathways. Studies have shown that it may influence:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, which can lead to therapeutic effects in various conditions.

Efficacy in Disease Models

Research has demonstrated the efficacy of this compound in several disease models:

- Cardiovascular Disorders : A study highlighted its role in modulating cardiac gene expression through interactions with transcription factors such as GATA4 and NKX2-5, suggesting potential applications in cardiac repair and regeneration .

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of isoxazole compounds exhibit antimicrobial properties. The structure-activity relationship suggests that modifications can enhance their effectiveness against bacterial strains .

Case Study 1: Cardiac Protection

A detailed investigation into the cardioprotective actions of compounds related to 3-Isoxazolecarboxylic acid demonstrated significant reductions in doxorubicin-induced toxicity in vitro and in vivo. This study utilized human induced pluripotent stem cell-derived cardiomyocytes to establish a chronic cardiotoxicity model .

Case Study 2: Antimicrobial Efficacy

Research into soft antimicrobial agents analogous to isoxazole derivatives revealed that certain modifications could lead to minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial therapies based on the isoxazole framework .

Biological Activity Table

Research Findings Overview

Recent studies have provided insights into the potential applications of 3-Isoxazolecarboxylic acid, 5-(chloromethyl)-:

- Cardiac Applications : Modulates hypertrophic gene expression.

- Antimicrobial Applications : Effective against multiple bacterial strains with low MIC values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.